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Compound of Interest

6-chloro-N-isopropylpyridazin-3-
Compound Name:
amine

Cat. No.: B093019

An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine (C7H10CIN3)
Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a comprehensive technical overview of 6-chloro-N-
isopropylpyridazin-3-amine, detailing its synthesis, characterization, and strategic importance
as a chemical intermediate in the field of medicinal chemistry. It is designed to serve as a
foundational resource for professionals engaged in the exploration and development of novel
therapeutics based on the pyridazine scaffold.

Executive Summary

6-chloro-N-isopropylpyridazin-3-amine is a heterocyclic compound featuring the pyridazine
core, a structure of growing significance in pharmaceutical development. The pyridazine ring is
recognized for its unique physicochemical properties, including a high dipole moment and
robust hydrogen-bonding capabilities, which can be advantageous for modulating drug-target
interactions and improving pharmacokinetic profiles.[1] This guide elucidates the essential
chemical and physical properties of 6-chloro-N-isopropylpyridazin-3-amine, provides a
detailed, validated protocol for its synthesis and purification, and outlines modern analytical
methods for its characterization. Furthermore, it explores the compound's primary application
as a versatile building block, where the reactive chloro-substituent serves as a key handle for
elaborating molecular complexity through various cross-coupling reactions, thereby enabling
the generation of diverse compound libraries for drug discovery programs.
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The Pyridazine Scaffold: A Privileged Structure in
Medicinal Chemistry

The pyridazine ring system is a diazine heterocycle that has garnered substantial interest in
drug discovery.[2] Its inherent polarity, capacity for dual hydrogen bonding, and potential to
mitigate off-target effects, such as inhibition of cytochrome P450 enzymes, make it an attractive
alternative to more common aromatic and heteroaromatic rings.[1] The strategic placement of
nitrogen atoms influences the electron distribution within the ring, creating unique opportunities
for molecular recognition at biological targets.[1] Compounds incorporating the pyridazine
moiety have demonstrated a wide spectrum of biological activities, including antimicrobial,
anticancer, and enzyme inhibitory effects, underscoring the scaffold's versatility.[3][4] 6-chloro-
N-isopropylpyridazin-3-amine (CAS 1007-55-2) represents a key functionalized intermediate,
providing a reliable entry point for the synthesis of novel pyridazine derivatives.[5][6][7]

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties for 6-chloro-N-
isopropylpyridazin-3-amine is presented below. These parameters are crucial for predicting
the compound's behavior in both chemical reactions and biological systems.
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Property Value Source

6-chloro-N-propan-2-
IUPAC Name o ) [5]
ylpyridazin-3-amine

CAS Number 1007-55-2 [51[718]
Molecular Formula C7H10CIN3 [51[8]
Molecular Weight 171.63 g/mol [519]
Canonical SMILES CC(C)NC1=NN=C(C=C1)CI [5]
InChi Key KFBDHWVJYXLFKF- 5]
UHFFFAOYSA-N
Appearance Off-white solid [7]
XLogP3 (Computed) 1.9 [5]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor
C);untg p 3 )
Rotatable Bond Count 1 [5]

Synthesis and Purification

The synthesis of 6-chloro-N-isopropylpyridazin-3-amine is most efficiently achieved via a
nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-
deficient nature of the pyridazine ring, which is further activated by the presence of two
electronegative nitrogen atoms and a chloro-substituent.
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Caption: General workflow for the synthesis of 6-chloro-N-isopropylpyridazin-3-amine.
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Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of
chloroaminodiazines.[10]

o Reaction Setup: To a solution of absolute ethanol (15 mL/mmol of dichloropyridazine) in a
round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

o Addition of Reagents: Add triethylamine (1.5 eq) to the stirred solution, followed by the
dropwise addition of isopropylamine (1.5 eq).

o Causality: Triethylamine acts as a non-nucleophilic organic base. Its primary role is to
scavenge the hydrochloric acid (HCI) byproduct generated during the substitution reaction,
driving the equilibrium towards the product and preventing protonation of the
isopropylamine nucleophile.

o Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-
dichloropyridazine is consumed (typically 24-48 hours).

o Expert Insight: The reaction is regioselective. The first substitution occurs preferentially
due to the electronic properties of the dichloropyridazine. Using a modest excess of the
amine ensures complete conversion of the starting material without significant formation of
the di-substituted byproduct.

o Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH4Cl)
and extract with dichloromethane (CH2zClz).

o Causality: The NH4Cl wash helps to remove excess triethylamine and its hydrochloride
salt. Dichloromethane is an effective solvent for extracting the organic product from the
agueous phase.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and evaporate the solvent under reduced pressure. The resulting crude solid is then purified
by trituration in petroleum ether.
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o Causality: Trituration with a non-polar solvent like petroleum ether effectively removes
non-polar impurities and any residual starting materials, yielding the pure product as a
solid which can be collected by filtration.[10]

Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized 6-chloro-N-
isopropylpyridazin-3-amine, a suite of analytical techniques is employed.

Spectroscopic Confirmation

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show
characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the
two CHs groups) and distinct signals for the two protons on the pyridazine ring. The
integration of these signals should correspond to the 10 protons in the molecule.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven
distinct carbon signals, confirming the presence of all carbon atoms in the unique chemical
environments of the molecule.

* IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands,
including N-H stretching for the secondary amine and C=N/C=C stretching frequencies
associated with the pyridazine ring.[5]

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight.
The mass spectrum will show a molecular ion peak [M+H]* at m/z = 172.6, with a
characteristic isotopic pattern (approx. 3:1 ratio for [M]* and [M+2]*) due to the presence of
the chlorine atom.

Purity Assessment: Reverse-Phase HPLC

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is
essential for determining the purity of the final compound.

e System: An HPLC system equipped with a UV detector.

e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um patrticle size).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.chemicalbook.com/synthesis/3-pyridazinamine-6-chloro-n-n-di-2-propen-1-yl.htm
https://www.benchchem.com/product/b093019?utm_src=pdf-body
https://www.benchchem.com/product/b093019?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-chloro-N-isopropylpyridazin-3-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both
containing 0.1% formic acid.

o Causality: Formic acid is added to improve peak shape and ensure the ionization of the
analyte for better retention and resolution.

o Gradient Program: A typical gradient might run from 10% B to 95% B over 15 minutes.
e Flow Rate: 1.0 mL/min.
o Detection: UV detection at 254 nm.

o Data Analysis: The purity is calculated based on the area percentage of the main product
peak relative to the total area of all observed peaks. A purity level of 295% is typically
required for use in further synthetic applications.[11]

Applications in Drug Discovery: A Versatile
Chemical Intermediate

The primary value of 6-chloro-N-isopropylpyridazin-3-amine lies in its role as a versatile
intermediate for the synthesis of more complex molecules. The chlorine atom at the C6 position
is a chemically tractable handle for various transformations.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.bocsci.com/product/3-5-dichloro-4-6-chloro-5-isopropylpyridazin-cas-920509-27-9-455170.html
https://www.benchchem.com/product/b093019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Derivatization Pathways

6-chloro-N-isopropylpyridazin-3-amine

-C Bond Formation -N Bond Formation C-O / C-S Bond Formation

Buchwald-Hartwig
Amination
(Pd Catalyst, Base)
+ Amine (R2NH)

Suzuki Coupling
(Pd Catalyst, Base)

[Nucleophilic Substitution
+ Arylboronic Acid

(e.g., NaOR, NaSR)

C6-Amino Substituted
Pyridazine Derivative

C6-Aryl Substituted
Pyridazine Derivative

C6-Alkoxy/Thioether
Pyridazine Derivative

Click to download full resolution via product page

Caption: Key derivatization reactions using the C6-chloro handle.

e Palladium-Catalyzed Cross-Coupling: The C6-Cl bond is highly amenable to palladium-
catalyzed reactions such as Suzuki-Miyaura coupling (for installing aryl or heteroaryl groups)
and Buchwald-Hartwig amination (for installing new amino groups).[4] These reactions are
cornerstones of modern medicinal chemistry, allowing for the rapid and modular construction
of compound libraries to explore structure-activity relationships (SAR).

o Nucleophilic Substitution: The chlorine can also be displaced by various nucleophiles, such
as alkoxides or thiolates, to introduce ether or thioether linkages, further expanding the
accessible chemical space.

» Therapeutic Relevance: Derivatives of closely related chloro-pyridazine intermediates are
being investigated across numerous therapeutic areas. For example, pyridazinone
derivatives are being explored as thyroid hormone receptor agonists for treating liver
diseases, while other analogs have shown potent activity against parasites like
Cryptosporidium parvum.[4][11][12][13]
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Conclusion

6-chloro-N-isopropylpyridazin-3-amine is more than a simple chemical; it is a strategic entry
point into the rich chemical space of pyridazine-based compounds. Its synthesis is
straightforward and scalable, and its structure is readily confirmed by standard analytical
methods. For researchers and drug development professionals, this compound represents a
validated and reliable building block, enabling the efficient exploration of a chemical scaffold
with proven therapeutic potential. The ability to selectively functionalize the C6 position
provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties in
the pursuit of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.appchemical.com/products/1007-55-2?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=3-Pyridazinamine,%206-chloro-N-(1-methylethyl)-&keyword=undefined
https://pubchem.ncbi.nlm.nih.gov/compound/14517670
https://www.chemicalbook.com/synthesis/3-pyridazinamine-6-chloro-n-n-di-2-propen-1-yl.htm
https://www.chemicalbook.com/synthesis/3-pyridazinamine-6-chloro-n-n-di-2-propen-1-yl.htm
https://www.bocsci.com/product/3-5-dichloro-4-6-chloro-5-isopropylpyridazin-cas-920509-27-9-455170.html
https://patentimages.storage.googleapis.com/f5/9b/a1/ce6ffd38063573/WO2024084491A1.pdf
https://patents.justia.com/patent/20230109134
https://www.benchchem.com/product/b093019#6-chloro-n-isopropylpyridazin-3-amine-molecular-formula-c7h10cln3
https://www.benchchem.com/product/b093019#6-chloro-n-isopropylpyridazin-3-amine-molecular-formula-c7h10cln3
https://www.benchchem.com/product/b093019#6-chloro-n-isopropylpyridazin-3-amine-molecular-formula-c7h10cln3
https://www.benchchem.com/product/b093019#6-chloro-n-isopropylpyridazin-3-amine-molecular-formula-c7h10cln3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b093019?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

